

In Vitro Binding Affinity of MI-389 to Menin: A Technical Guide

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Compound of Interest

Compound Name: MI-389
Cat. No.: B10821854

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This technical guide provides an in-depth analysis of the in vitro binding affinity of **MI-389**, a potent small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. The menin-MLL interaction is a critical driver in certain types of acute leukemia, making it a promising therapeutic target. This document outlines the quantitative binding data, detailed experimental methodologies, and the relevant biological pathways.

Quantitative Binding Affinity Data

MI-389 is a close analog of MI-503, another well-characterized menin-MLL inhibitor, and exhibits similar in vitro and cellular activity.[1] While a specific numerical binding constant for **MI-389** is not readily available in publicly accessible literature, the binding affinity of the highly similar compound MI-503 provides a strong reference point. The binding affinity of these compounds has been assessed using various biophysical techniques, including Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Compound	Assay Type	Reported Value	Reference
MI-503	Bio-layer Interferometry	Kd = 24 nM	[2]
MI-503	Fluorescence Polarization	IC50 = 33 nM	[2]
MI-463	Fluorescence Polarization	IC50 = 32 nM	[2]
MI-2-2	Isothermal Titration Calorimetry	Kd = 22 nM	[3]
MI-2-2	Fluorescence Polarization	IC50 = 46 nM	[3]

Experimental Protocols

The determination of the in vitro binding affinity of small molecules like **MI-389** to menin relies on precise and robust biophysical assays. The two primary methods employed for this class of inhibitors are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which reflects its ability to displace a fluorescently labeled ligand from the target protein.

Principle: A small fluorescently labeled peptide derived from MLL (the probe) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, the probe's tumbling is restricted, leading to a high fluorescence polarization signal. An unlabeled inhibitor, such as **MI-389**, will compete with the fluorescent probe for binding to menin. This displacement of the probe results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's concentration and affinity.

Detailed Methodology:

- Reagents and Preparation:

- Purified recombinant human menin protein.
- Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL4-43). The bivalent MLL4-43 peptide is often used as it encompasses both menin-binding motifs (MBM1 and MBM2) and provides a more accurate assessment for potent inhibitors.[2]
- Assay Buffer: A suitable buffer system (e.g., PBS with 0.01% Tween-20) to maintain protein stability and minimize non-specific binding.
- Test Compound (**MI-389**): A serial dilution of the compound is prepared in the assay buffer.
- Assay Procedure:
 - A fixed concentration of menin protein and the fluorescently labeled MLL peptide are incubated together in the wells of a microplate to allow for binding equilibrium to be reached.
 - The serially diluted test compound (**MI-389**) is then added to the wells.
 - The plate is incubated to allow the competition reaction to reach equilibrium.
 - The fluorescence polarization of each well is measured using a suitable plate reader equipped with excitation and emission filters appropriate for the fluorophore used.
- Data Analysis:
 - The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
 - The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

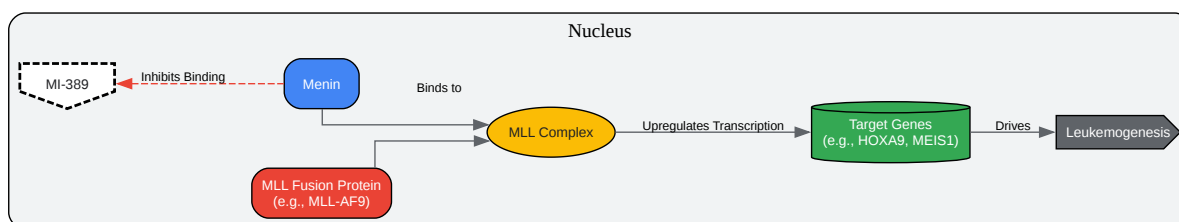
Principle: ITC involves titrating a solution of the ligand (e.g., **MI-389**) into a sample cell containing the protein (menin). The heat released or absorbed during the binding event is measured by a highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Detailed Methodology:

- Sample Preparation:
 - Purified recombinant human menin protein is extensively dialyzed against the ITC buffer to ensure buffer matching.
 - The inhibitor (**MI-389**) is dissolved in the final dialysis buffer. Precise concentration determination of both protein and ligand is crucial for accurate results.
- ITC Experiment:
 - The menin solution is loaded into the sample cell of the calorimeter, and the **MI-389** solution is loaded into the injection syringe.
 - The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
 - A series of small, precisely controlled injections of the **MI-389** solution are made into the menin solution.
 - The heat change associated with each injection is measured.
- Data Analysis:
 - The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.
 - These values are plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the K_d , n , and ΔH .

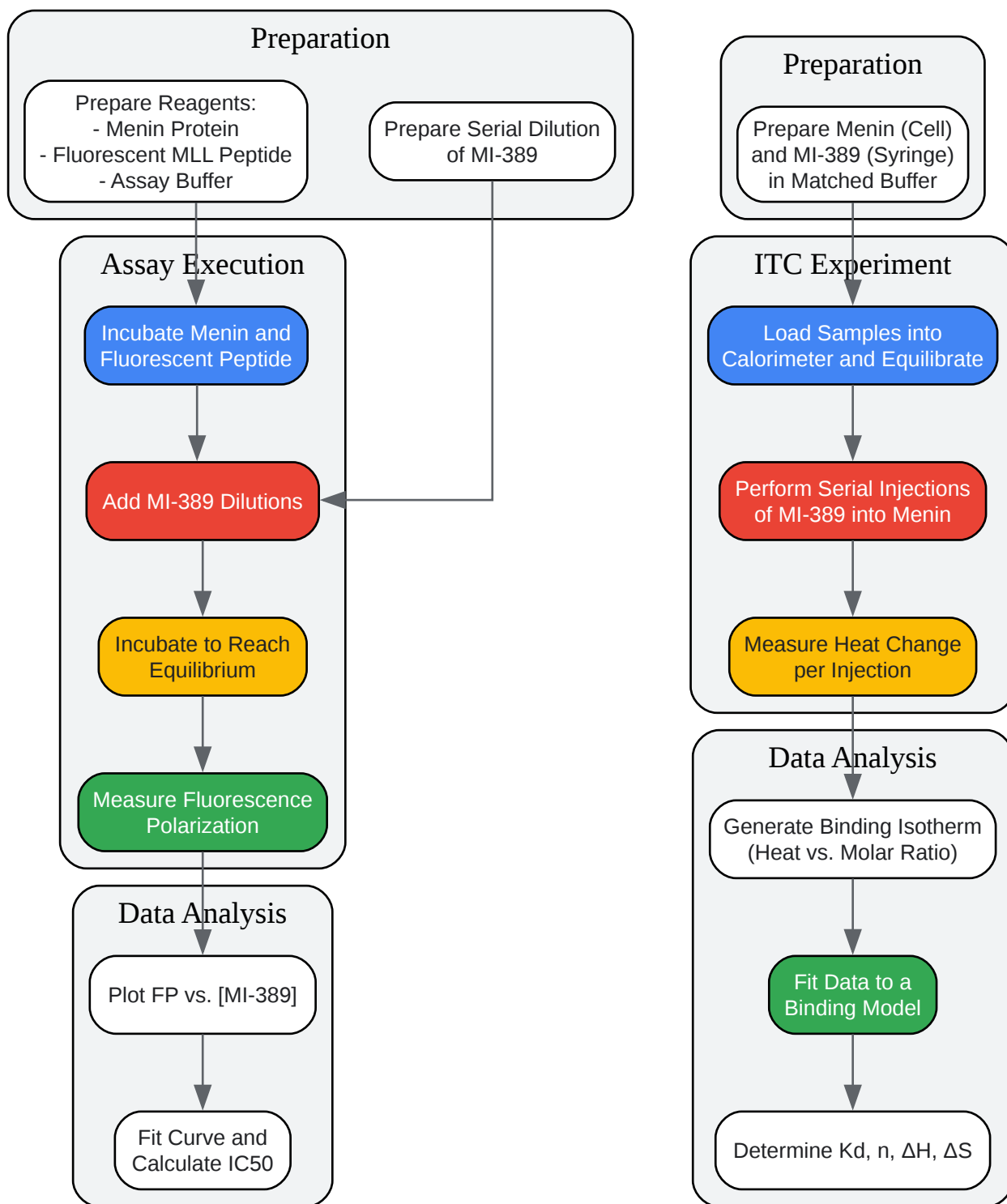
Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of **MI-389**.



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